molecular formula C18H20ClN3O3S B12211580 N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12211580
M. Wt: 393.9 g/mol
InChI Key: RFROXSUOLGXBFO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound features a chlorophenyl group, a dioxidotetrahydrothiophene moiety, and a tetrahydroindazole core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step may involve the use of sulfur-containing reagents under specific conditions to form the dioxidotetrahydrothiophene ring.

    Formation of the Carboxamide Group: The final step typically involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: can be compared with other indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C18H20ClN3O3S/c19-12-4-3-5-13(10-12)20-18(23)17-15-6-1-2-7-16(15)22(21-17)14-8-9-26(24,25)11-14/h3-5,10,14H,1-2,6-9,11H2,(H,20,23)

InChI Key

RFROXSUOLGXBFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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